molecular formula C17H12ClFN2O2 B11345376 N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11345376
M. Wt: 330.7 g/mol
InChI Key: LXCXJBCGUMQSHA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a fluoromethylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorophenylamine.

    Introduction of the Fluoromethylphenyl Group: The fluoromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3-fluoro-4-methylbenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(3-fluoro-4-methylphenyl)urea: This compound shares similar structural features but differs in the presence of a urea group instead of an oxazole ring.

    N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxylic acid: This compound is similar but contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the combination of its oxazole ring and the specific substitution pattern of the chlorophenyl and fluoromethylphenyl groups

Properties

Molecular Formula

C17H12ClFN2O2

Molecular Weight

330.7 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H12ClFN2O2/c1-10-2-3-11(8-14(10)19)16-9-15(21-23-16)17(22)20-13-6-4-12(18)5-7-13/h2-9H,1H3,(H,20,22)

InChI Key

LXCXJBCGUMQSHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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